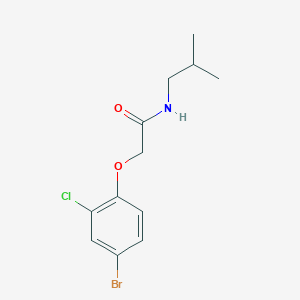
2-(4-bromo-2-chlorophenoxy)-N-isobutylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-chlorophenoxy)-N-isobutylacetamide, commonly known as BCA, is a chemical compound that is used in scientific research for its unique properties. BCA is a selective agonist of the TRPA1 receptor, which is a protein that is found in sensory neurons. This receptor is involved in the detection of noxious stimuli and is important for pain sensation. BCA has been shown to activate TRPA1, leading to the release of neuropeptides and the activation of downstream signaling pathways.
作用机制
BCA acts as a selective agonist of the TRPA1 receptor. When BCA binds to the receptor, it causes a conformational change that leads to the opening of the ion channel. This allows calcium ions to enter the cell, which triggers the release of neuropeptides and the activation of downstream signaling pathways. The activation of TRPA1 by BCA has been shown to have both pro-inflammatory and anti-inflammatory effects, depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCA are primarily mediated through the activation of TRPA1. This activation has been shown to cause the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain sensation and inflammation. BCA has also been shown to activate downstream signaling pathways, such as the MAPK and NF-kB pathways, which are involved in cellular proliferation and inflammation.
实验室实验的优点和局限性
One advantage of using BCA in lab experiments is its selectivity for the TRPA1 receptor. This allows researchers to study the specific effects of TRPA1 activation without the confounding effects of other receptors. However, one limitation of using BCA is its relatively low potency compared to other TRPA1 agonists. This can make it difficult to achieve consistent and robust effects in lab experiments.
未来方向
There are several future directions for research on BCA and the TRPA1 receptor. One area of interest is the role of TRPA1 in respiratory reflexes and airway inflammation. BCA has been shown to activate TRPA1 in lung tissue, and there is evidence to suggest that TRPA1 may play a role in respiratory diseases such as asthma and chronic obstructive pulmonary disease. Another area of interest is the development of more potent and selective TRPA1 agonists. This could lead to the development of new therapies for pain and inflammation. Finally, there is interest in the development of TRPA1 antagonists, which could be used to treat conditions such as migraine and neuropathic pain.
合成方法
The synthesis of BCA involves several steps, including the reaction of 2-chloro-4-bromoanisole with isobutylamine to form 2-(4-bromo-2-chlorophenoxy)-N-isobutylacetamide. This reaction is typically carried out under reflux conditions with the addition of a base, such as sodium hydroxide. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
BCA is primarily used in scientific research as a tool to study the TRPA1 receptor. This receptor has been implicated in a variety of physiological processes, including pain sensation, inflammation, and respiratory reflexes. BCA has been shown to activate TRPA1 in a dose-dependent manner, leading to the release of neuropeptides and the activation of downstream signaling pathways. This activation has been shown to have both beneficial and detrimental effects on physiological processes, depending on the context.
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-8(2)6-15-12(16)7-17-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWFAOPKXDCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

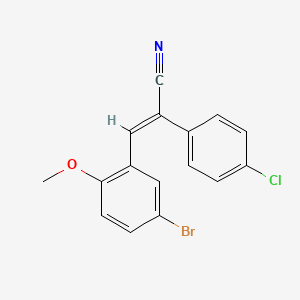
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)


![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)
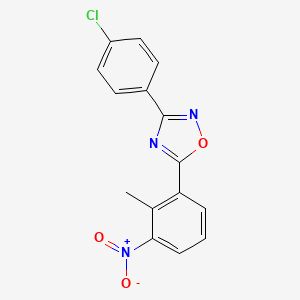
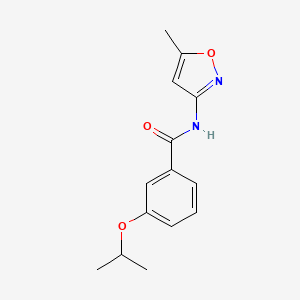
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
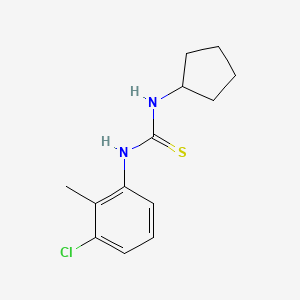
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)